molecular formula C34H30N2O3 B13664838 4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Cat. No.: B13664838
M. Wt: 514.6 g/mol
InChI Key: XQPGOERAQCBQHW-KYJUHHDHSA-N
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Description

4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a complex organic compound that belongs to the class of dibenzofurans. This compound is characterized by the presence of two oxazoline rings attached to a dibenzofuran core. The dibenzofuran structure is known for its aromatic properties and stability, making it a valuable scaffold in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C34H30N2O3

Molecular Weight

514.6 g/mol

IUPAC Name

(4S)-2-[6-[(4S)-5,5-dimethyl-4-phenyl-4H-1,3-oxazol-2-yl]dibenzofuran-4-yl]-5,5-dimethyl-4-phenyl-4H-1,3-oxazole

InChI

InChI=1S/C34H30N2O3/c1-33(2)29(21-13-7-5-8-14-21)35-31(38-33)25-19-11-17-23-24-18-12-20-26(28(24)37-27(23)25)32-36-30(34(3,4)39-32)22-15-9-6-10-16-22/h5-20,29-30H,1-4H3/t29-,30-/m0/s1

InChI Key

XQPGOERAQCBQHW-KYJUHHDHSA-N

Isomeric SMILES

CC1([C@@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](C(O5)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)C

Canonical SMILES

CC1(C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(C(O5)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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